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Introduction:

The quest for more effective and less toxic cancer therapies has led researchers to explore the

potential of combination treatments. One such promising pairing is the natural compound

thymoquinone (TQ), the major bioactive component of Nigella sativa, with the conventional

chemotherapeutic agent cisplatin. In vivo studies have demonstrated that thymoquinone not

only enhances the anti-tumor efficacy of cisplatin across various cancer models but may also

mitigate some of its dose-limiting side effects, such as nephrotoxicity. This document provides a

detailed overview of the application of this combination in preclinical in vivo research,

summarizing key quantitative data, outlining experimental protocols, and illustrating the

underlying molecular mechanisms.

Data Presentation: Summary of In Vivo Studies
The following tables summarize quantitative data from various in vivo studies investigating the

synergistic effects of thymoquinone and cisplatin.

Table 1: Efficacy of Thymoquinone and Cisplatin Combination on Tumor Growth

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1683139?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer
Type

Animal
Model

Cell Line

Thymoqu
inone
(TQ)
Dose

Cisplatin
(CDDP)
Dose

% Tumor
Volume
Reductio
n
(Combina
tion vs.
Control)

Citation

Lung

Cancer

Mouse

Xenograft
NCI-H460 5 mg/kg 2.5 mg/kg 59% [1][2]

Lung

Cancer

Mouse

Xenograft
NCI-H460 20 mg/kg 2.5 mg/kg 79% [1][2]

Ovarian

Cancer

Syngeneic

Mouse
ID8-NGL

Not

specified

Not

specified

Significant

decrease

in tumor

burden

[3]

Gastric

Cancer

Mouse

Xenograft
SGC-7901 5 mg/kg 5 mg/kg

Significant

inhibition of

tumor

growth

Hepatocell

ular

Carcinoma

Rat Model
Chemically

-induced

20 mg/kg

(oral)

2 mg/kg

(i.p.)

Normalizati

on of AFP

levels

Table 2: Effects of Thymoquinone and Cisplatin on Cellular Markers

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2909169/
https://pubmed.ncbi.nlm.nih.gov/20594324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2909169/
https://pubmed.ncbi.nlm.nih.gov/20594324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4517540/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Type Animal Model Biomarker
Effect of
Combination
Therapy

Citation

Ovarian Cancer
Syngeneic

Mouse
Cleaved PARP

Significantly

increased

expression

Ovarian Cancer
Syngeneic

Mouse
Bax

Significantly

increased

expression

Ovarian Cancer
Syngeneic

Mouse
PCNA

Significantly

reduced

expression

Gastric Cancer Mouse Xenograft p-AKT
Potentiated

inhibition

Gastric Cancer Mouse Xenograft PTEN
Increased

expression

Hepatocellular

Carcinoma
Rat Model GRP78

Reduced

expression

Hepatocellular

Carcinoma
Rat Model CHOP

Induced

expression

Hepatocellular

Carcinoma
Rat Model Caspase-3

Modulated

(leading to

apoptosis)

Table 3: Toxicity Profile of Thymoquinone and Cisplatin Combination
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Toxicity
Type

Animal
Model

Thymoquin
one (TQ)
Dose

Cisplatin
(CDDP)
Dose

Observatio
n

Citation

General

Mouse

Xenograft

(Lung)

20 mg/kg 2.5 mg/kg

Well

tolerated, no

additional

toxicity

Nephrotoxicit

y
Rat

1.5 mg/kg

(oral)
3 mg/kg (i.p.)

Attenuated

cisplatin-

induced

nephrotoxicity

Nephrotoxicit

y
Rat

1-20 mg/kg

(intragastric)
6 mg/kg (i.p.)

Ameliorated

cisplatin-

induced

kidney

damage

Hepatotoxicit

y
Rat Not specified 12 mg/kg

Significantly

modulated

alterations in

liver function

Nephrotoxicit

y
Rat

40 mg/kg

(i.p.)
7 mg/kg (i.p.)

Synergisticall

y produced

nephrotoxicity

at high TQ

dose

Experimental Protocols
This section provides detailed methodologies for key experiments involving the combined use

of thymoquinone and cisplatin in vivo.

Protocol 1: Mouse Xenograft Model for Lung Cancer
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Objective: To evaluate the anti-tumor efficacy of thymoquinone and cisplatin, alone and in

combination, in a lung cancer xenograft model.

Materials:

NCI-H460 human non-small cell lung cancer cells

Female SCID mice (6-8 weeks old)

Thymoquinone (TQ)

Cisplatin (CDDP)

Vehicle for TQ (e.g., Cremophor:ethanol:PBS in a 1:1:4 ratio)

Vehicle for CDDP (e.g., 0.9% NaCl)

Matrigel

Calipers

Sterile syringes and needles

Procedure:

Cell Culture: Culture NCI-H460 cells in appropriate media until they reach 80-90%

confluency.

Tumor Cell Implantation:

Harvest and resuspend the cells in a 1:1 mixture of media and Matrigel.

Subcutaneously inject 1 x 10^6 cells into the flank of each SCID mouse.

Tumor Growth and Grouping:

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

Randomize mice into the following groups (n=5-8 per group):
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Vehicle Control

Thymoquinone (e.g., 5 mg/kg or 20 mg/kg, subcutaneous)

Cisplatin (e.g., 2.5 mg/kg, intraperitoneal, weekly)

Combination 1: TQ (5 mg/kg) + CDDP (2.5 mg/kg)

Combination 2: TQ (20 mg/kg) + CDDP (2.5 mg/kg)

Drug Administration:

Administer TQ and vehicle subcutaneously daily.

Administer CDDP and vehicle intraperitoneally once a week.

Monitoring:

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) /

2.

Monitor body weight and general health of the mice throughout the experiment.

Endpoint:

Euthanize the mice after a predetermined period (e.g., 4 weeks) or when tumors reach a

maximum allowed size.

Excise the tumors, weigh them, and process for further analysis (e.g., histology, western

blotting).

Protocol 2: Syngeneic Mouse Model for Ovarian Cancer
Objective: To assess the therapeutic effect of thymoquinone and cisplatin in an

immunocompetent mouse model of ovarian cancer.

Materials:

ID8-NGL mouse ovarian cancer cells
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Female C57BL/6 mice (6-8 weeks old)

Thymoquinone (TQ)

Cisplatin (CDDP)

Appropriate vehicles for TQ and CDDP

Procedure:

Cell Culture: Culture ID8-NGL cells in complete medium.

Tumor Cell Injection:

Harvest and resuspend the cells in sterile PBS.

Inject 5 x 10^6 cells intraperitoneally into each C57BL/6 mouse.

Treatment:

After a set period to allow for tumor establishment (e.g., 10 days), randomize mice into

treatment groups.

Administer TQ and/or CDDP at predetermined doses and schedules.

Monitoring and Endpoint:

Monitor mice for signs of ascites formation and overall health.

After the treatment period (e.g., 30 days), euthanize the mice.

Measure ascites volume.

Count the number of peritoneal tumor implants.

Excise and weigh the omental/mesenteric tumor mass.

Collect tumor tissues for analysis of proliferation (e.g., Ki67, PCNA) and apoptosis

markers (e.g., cleaved caspase-3, cleaved PARP, Bax).
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Protocol 3: Chemically-Induced Hepatocellular
Carcinoma Rat Model
Objective: To investigate the protective and therapeutic effects of thymoquinone and cisplatin

on hepatocellular carcinoma.

Materials:

Male Wistar albino rats

Diethylnitrosamine (DEN)

Carbon tetrachloride (CCl4)

Thymoquinone (TQ)

Cisplatin (CDDP)

Procedure:

HCC Induction: Induce hepatocellular carcinoma in rats using a combination of DEN and

CCl4 as per established protocols.

Grouping and Treatment:

Once HCC is confirmed (e.g., through imaging or biomarkers), divide the rats into

experimental groups (n=10 per group):

Control

HCC model (no treatment)

Cisplatin (e.g., 2 mg/kg, i.p.)

Thymoquinone (e.g., 20 mg/kg, oral)

Combination: TQ + CDDP
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Treatment Duration: Administer the respective treatments for a specified period (e.g., 4

weeks).

Analysis:

Collect blood samples to measure liver function markers and alpha-fetoprotein (AFP)

levels.

Harvest liver tissues for histological examination and molecular analysis of pathways such

as the GRP78/CHOP signaling pathway.

Signaling Pathways and Experimental Workflows
The synergistic effects of thymoquinone and cisplatin are mediated through the modulation of

several key signaling pathways.
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Caption: Signaling pathways modulated by Thymoquinone and Cisplatin.

The diagram above illustrates the key signaling pathways affected by thymoquinone and

cisplatin. Cisplatin primarily induces DNA damage, leading to apoptosis. Thymoquinone acts on

multiple fronts: it can inhibit the pro-survival NF-κB pathway, which is often associated with

cisplatin resistance. It also modulates the endoplasmic reticulum stress pathway by

downregulating GRP78 and upregulating the pro-apoptotic CHOP. Furthermore, thymoquinone

can generate reactive oxygen species (ROS), potentially enhancing cisplatin-induced DNA

damage, and upregulate the tumor suppressor PTEN, leading to the inhibition of the PI3K/AKT
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survival pathway. The combination of these actions results in enhanced apoptosis, reduced cell

proliferation, and potentially overcoming cisplatin resistance.

Start: In Vivo Study Design
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Caption: General experimental workflow for in vivo studies.

Conclusion:

The combination of thymoquinone and cisplatin presents a compelling strategy for enhancing

anti-cancer efficacy in preclinical settings. The synergistic interactions observed in various in

vivo models, coupled with the potential for reduced cisplatin-associated toxicity, warrant further

investigation. The protocols and data presented in this document provide a valuable resource

for researchers aiming to explore and validate this promising therapeutic combination. It is

crucial to note that the optimal dosing and scheduling may vary depending on the cancer type

and animal model, and careful dose-escalation and toxicity studies are recommended for any

new experimental setup. The finding that high doses of thymoquinone may exacerbate

cisplatin-induced nephrotoxicity underscores the importance of careful dose selection.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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